Diprotin B

Descripción

Diprotin B has been reported in Bacillus cereus with data available.

from Bacillus cereus BMF673-RF1; structure given in first source

Structure

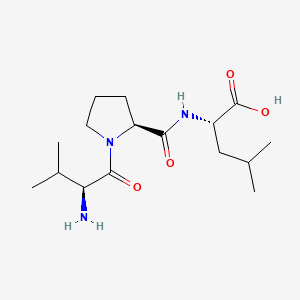

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZRXLFOBFMDM-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920276 | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90614-49-6 | |

| Record name | L-Valyl-L-prolyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprotin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diprotin B: A Technical Guide to its Function as a DPP-IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It is a key enzyme in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-IV effectively dampens the incretin effect, leading to a shorter duration of insulin release.

Diprotin B, an oligopeptide, has been identified as an inhibitor of DPP-IV. Its ability to block the enzymatic activity of DPP-IV prolongs the action of incretin hormones, thereby enhancing insulin secretion and improving glycemic control. This technical guide provides an in-depth overview of this compound's function as a DPP-IV inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

This compound functions as an inhibitor of DPP-IV. The nature of this inhibition is described as an "apparent competitive inhibition," which is considered a kinetic artifact arising from the substrate-like nature of tripeptides that contain a penultimate proline residue, a structural characteristic of this compound.[1] Essentially, this compound mimics the natural substrates of DPP-IV, binding to the active site of the enzyme and preventing it from degrading GLP-1 and GIP.

The inhibition of DPP-IV by this compound leads to a cascade of downstream effects that ultimately contribute to improved glucose regulation. By preventing the degradation of GLP-1, this compound effectively increases the circulating levels of this active incretin hormone. Elevated GLP-1 levels then stimulate the GLP-1 receptor on pancreatic β-cells, initiating a signaling cascade that results in enhanced glucose-dependent insulin synthesis and secretion. Furthermore, GLP-1 has been shown to suppress glucagon secretion from pancreatic α-cells, reduce gastric emptying, and promote satiety, all of which contribute to lowering blood glucose levels.

Quantitative Data: In Vitro Inhibition of DPP-IV

The inhibitory potency of this compound and its close analog, Diprotin A, against DPP-IV has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound/Formulation | IC50 Value | Notes |

| This compound (Formulation B) | 194.706 ± 37.776 µg/mL | [2] |

| Diprotin A (Formulation A) | 150.953 ± 23.127 µg/mL | [2] |

| Diprotin A | 0.5 mg/mL | [3] |

| Diprotin A | 4.5 µM | [4] |

It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and temperature.

Experimental Protocols

The following sections detail common methodologies for assessing the in vitro inhibitory activity of compounds like this compound against DPP-IV.

Fluorometric In Vitro DPP-IV Inhibition Assay

This is a widely used method for screening DPP-IV inhibitors.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

This compound (or other test inhibitors)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a series of dilutions to be tested.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

DPP-IV enzyme solution

-

Test inhibitor (this compound at various concentrations) or vehicle control.

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to each well.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.

-

The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Colorimetric In Vitro DPP-IV Inhibition Assay

An alternative method that utilizes a chromogenic substrate.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

This compound (or other test inhibitors)

-

Positive control inhibitor

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at ~405 nm

Procedure:

-

Follow steps 1 and 2 as described in the fluorometric assay, using a clear 96-well microplate.

-

Incubate the plate at 37°C for a pre-determined time.

-

Initiate the reaction by adding the DPP-IV substrate (Gly-Pro-pNA) to each well.

-

Incubate the plate at 37°C for a set period (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of sodium acetate).

-

Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitroaniline released, which indicates enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the fluorometric assay.

Signaling Pathways and Visualizations

The inhibitory action of this compound on DPP-IV initiates a signaling cascade that ultimately enhances insulin secretion. The following diagrams, generated using Graphviz, illustrate these key relationships.

Caption: Mechanism of DPP-IV Inhibition by this compound.

The inhibition of DPP-IV by this compound prevents the degradation of active GLP-1, leading to its accumulation and enhanced signaling through the GLP-1 receptor.

Caption: Downstream effects of increased active GLP-1.

The following diagram outlines a typical workflow for an in vitro DPP-IV inhibition assay.

Caption: Workflow for DPP-IV Inhibition Assay.

Conclusion

This compound serves as a valuable research tool for studying the physiological and pathological roles of DPP-IV. Its ability to inhibit DPP-IV and consequently enhance the incretin signaling pathway underscores its potential as a lead compound for the development of therapeutics aimed at managing type 2 diabetes and other metabolic disorders. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Diprotin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Diprotin B, a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). This document summarizes its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its use in research settings.

Core Data and Properties

This compound is a tripeptide with the sequence Ile-Pro-Leu. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 90614-49-6 | [1][2] |

| Molecular Weight | 327.42 g/mol | [1][2] |

| Molecular Formula | C₁₆H₂₉N₃O₄ | [1] |

| Synonyms | L-Isoleucyl-L-prolyl-L-leucine | [1] |

| Purity | Typically ≥98% | [1] |

| IC₅₀ (for Diprotin A) | 24.7 μM | [3] |

Mechanism of Action

This compound functions as a competitive inhibitor of dipeptidyl peptidase IV (DPP-4), also known as CD26.[1] DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4]

The inhibitory action of this compound is characterized as a "kinetic artifact" stemming from its nature as a substrate-like tripeptide.[5] It mimics the natural substrates of DPP-4, binding to the active site and thereby preventing the enzyme from acting on its physiological targets.[6] This inhibition is crucial in various physiological processes as DPP-4 is responsible for the inactivation of several key peptide hormones and chemokines.

Key Signaling Pathways Affected by this compound

By inhibiting DPP-4, this compound indirectly modulates several critical signaling pathways. The two most prominent are the GLP-1 and TGF-β pathways.

GLP-1 Signaling Pathway

DPP-4 is the primary enzyme responsible for the degradation of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that plays a vital role in glucose homeostasis.[7] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1. This leads to the potentiation of GLP-1 receptor signaling, which in turn stimulates insulin secretion, suppresses glucagon release, and promotes β-cell proliferation and survival.[4][8]

TGF-β Signaling Pathway

Recent studies have implicated DPP-4 in fibrotic processes, partly through its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway. DPP-4 can interact with proteins like integrin-β1, which in turn can modulate TGF-β signaling, a key driver of fibrosis. By inhibiting DPP-4, this compound may have anti-fibrotic effects by attenuating TGF-β-mediated processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | TargetMol [targetmol.com]

- 8. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

Diprotin B: A Technical Guide to its Structure, Properties, and In-Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprotin B, a tripeptide with the sequence Val-Pro-Leu, is a naturally occurring inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism and immune regulation, making it a significant target for therapeutic intervention, particularly in the context of type 2 diabetes. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, isolation, and the assessment of its inhibitory activity are presented, alongside visualizations of key experimental workflows and the relevant signaling pathway.

Chemical Structure and Properties

This compound is a tripeptide composed of the amino acids L-Valine, L-Proline, and L-Leucine. Its structure is fundamental to its inhibitory action against DPP-IV.

General and Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | L-Valyl-L-prolyl-L-leucine | [1] |

| Synonyms | Val-Pro-Leu, VPL | [2][3] |

| CAS Number | 90614-49-6 | [2] |

| Molecular Formula | C₁₆H₂₉N₃O₄ | [2] |

| Molecular Weight | 327.42 g/mol | [2] |

| Canonical SMILES | CC(C)C--INVALID-LINK--N[C@@H]1CCCN1C(=O)--INVALID-LINK--N | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water (≥ 100 mg/mL) | [2][3] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |

Biological Activity: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

This compound functions as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as CD26.[2][5] DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] This enzyme is a critical regulator of various physiological processes, including glucose homeostasis and immune responses.[6][7]

The inhibitory mechanism of this compound is attributed to its substrate-like nature, containing a penultimate proline residue which allows it to bind to the active site of DPP-IV.[2] However, it is hydrolyzed much more slowly than the natural substrates.

Quantitative Inhibitory Activity

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Val-Pro-Leu)

This protocol outlines a general procedure for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Val-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling: Activate Fmoc-Pro-OH with a coupling reagent (e.g., HBTU) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added proline.

-

Valine Coupling: Activate Fmoc-Val-OH with a coupling reagent and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the valine residue.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with diethyl ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. content.abcam.com [content.abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Dipeptidyl Peptidase IV Inhibitor I Diprotin A [sigmaaldrich.com]

- 7. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 8. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to CD26/Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Disclaimer: Extensive literature searches did not yield specific data on Valylprolylleucine as a direct or potent inhibitor of CD26/Dipeptidyl Peptidase-4 (DPP-4). Therefore, this guide provides a comprehensive technical overview of CD26/DPP-4 inhibition, drawing upon established principles and data from well-characterized inhibitors to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to CD26/DPP-4

CD26, also known as Dipeptidyl Peptidase-4 (DPP-4), is a 110 kDa type II transmembrane glycoprotein expressed on the surface of various cell types, including T-cells, endothelial cells, and epithelial cells.[1] A soluble form of DPP-4 also circulates in the bloodstream.[1] CD26/DPP-4 possesses exopeptidase activity, specifically cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptide chains.[2][3] This enzymatic activity modulates the biological function of numerous peptide hormones, chemokines, and growth factors.

The therapeutic relevance of CD26/DPP-4 inhibition is most prominently established in the treatment of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and improve glycemic control.[3][4][5] Beyond diabetes, research has unveiled the involvement of CD26/DPP-4 in immune regulation, oncology, and inflammatory diseases, making it a target of broad therapeutic interest.[6][7][8][9]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors function by binding to the active site of the DPP-4 enzyme, thereby preventing it from cleaving its natural substrates. This leads to an increase in the circulating concentrations of active incretins like GLP-1 and GIP. The prolonged activity of these incretins results in several physiological effects that contribute to lower blood glucose levels.[5]

The primary downstream effects of elevated active GLP-1 and GIP levels include:

-

Enhanced glucose-dependent insulin secretion: The potentiation of insulin release from pancreatic β-cells in response to meals.

-

Suppression of glucagon secretion: The inhibition of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[3]

-

Delayed gastric emptying: Slowing the absorption of glucose from the gut.

-

Increased satiety: Promoting a feeling of fullness, which can contribute to weight management.

The following diagram illustrates the general signaling pathway affected by DPP-4 inhibition:

References

- 1. Functional Roles of CD26/DPP4 in Bleomycin-Induced Pulmonary Hypertension Associated with Interstitial Lung Disease | MDPI [mdpi.com]

- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of the dipeptidyl peptidase DPP4 (CD26) reveals IL-33-dependent eosinophil-mediated control of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of CD26 enzyme activity with pro-boropro stimulates rat granulocyte/macrophage colony formation and thymocyte proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CD26/DPP4-inhibitor vildagliptin suppresses lung cancer growth via macrophage-mediated NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation and roles of CD26/DPPIV in hematopoiesis and diseases. | Semantic Scholar [semanticscholar.org]

Diprotin B: A Technical Guide to Substrate Specificity and Enzyme Kinetics for Dipeptidyl Peptidase-IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin B (Val-Pro-Leu) is a tripeptide that acts as a competitive inhibitor and a slowly hydrolysable substrate of Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[1][2] DPP-IV is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue in the penultimate position.[3] Its substrates include incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for glucose homeostasis.[4] By inhibiting DPP-IV, the bioavailability of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the therapeutic use of DPP-IV inhibitors in the management of type 2 diabetes.[4]

This technical guide provides an in-depth overview of the substrate specificity and enzyme kinetics of this compound in its interaction with DPP-IV, offering valuable insights for researchers and professionals in drug development.

Substrate Specificity of this compound and Dipeptidyl Peptidase-IV

The interaction between this compound and DPP-IV is a subject of significant interest due to the therapeutic potential of DPP-IV inhibition. The substrate specificity of DPP-IV is primarily dictated by the amino acid residues at the P1 and P2 positions of the substrate, with a strong preference for proline at the P1 position.

The crystal structure of the human DPP-IV (hDPP-IV) in complex with this compound has been elucidated, providing a structural basis for its binding and slow hydrolysis.[5] The valine residue of this compound occupies the S2 subsite of the enzyme, while the central proline residue fits into the S1 subsite, a hydrophobic pocket. The C-terminal leucine residue is positioned at the S1' site.

Studies comparing this compound (Val-Pro-Leu) with Diprotin A (Ile-Pro-Ile) have revealed subtle differences in their binding affinities, which can be attributed to the residues at the P1' position. Tripeptides with an isoleucine at the P1' site, such as Diprotin A, tend to exhibit lower Michaelis constants (Km) compared to those with a leucine residue, like this compound, suggesting a slightly higher binding affinity for the former.

Enzyme Kinetics of this compound

This compound is characterized as a slow, competitive substrate for DPP-IV.[1] Its interaction with the enzyme can be described by Michaelis-Menten kinetics, where the key parameters are the Michaelis constant (K_m_), the catalytic rate constant (k_cat_), and the catalytic efficiency (k_cat_/K_m_).

Quantitative Kinetic Data

The following table summarizes the available kinetic parameters for this compound and related compounds in their interaction with DPP-IV.

| Substrate/Inhibitor | Enzyme | K_m_ (M) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | IC₅₀ (µM) |

| This compound (Val-Pro-Leu) | hDPP-IV | (1.6 ± 0.1) x 10⁻⁵ | Not Reported | Not Reported | - |

| Diprotin A (Ile-Pro-Ile) | hDPP-IV | (0.4 ± 0.05) x 10⁻⁵ | Not Reported | Not Reported | 8.473[6] |

| Gly-Pro-p-nitroanilide | DPP-IV | 0.12 - 0.28 x 10⁻³ | Not Reported | Not Reported | - |

| Gly-Pro-2-naphthylamide | DPP-IV | 0.66 x 10⁻³ | Not Reported | Not Reported | - |

Experimental Protocols

The determination of the kinetic parameters of this compound with DPP-IV typically involves a continuous spectrophotometric or fluorometric assay. Below is a detailed methodology for such an experiment.

Protocol: Determination of this compound Kinetic Parameters with DPP-IV

1. Materials and Reagents:

-

Human recombinant Dipeptidyl Peptidase-IV (DPP-IV)

-

This compound (Val-Pro-Leu)

-

Chromogenic substrate: Gly-Pro-p-nitroanilide (G-p-pNA)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

2. Enzyme and Substrate Preparation:

-

Reconstitute the lyophilized DPP-IV in the assay buffer to a stock concentration of 1 mg/mL. Further dilute the enzyme to the desired working concentration (e.g., 0.04 - 0.08 units/mL) immediately before use.

-

Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be prepared to test a range of concentrations.

-

Prepare a stock solution of G-p-pNA in the assay buffer (e.g., 1 mM).

3. Assay Procedure:

-

Enzyme Inhibition/Competition Assay:

-

To each well of a 96-well plate, add 50 µL of the assay buffer.

-

Add 25 µL of varying concentrations of this compound to the test wells. For control wells, add 25 µL of assay buffer.

-

Add 25 µL of the DPP-IV enzyme solution to all wells.

-

Incubate the plate at 37°C for 10 minutes to allow for the binding of this compound to the enzyme.

-

Initiate the reaction by adding 50 µL of the G-p-pNA substrate solution to all wells. The final concentration of G-p-pNA should be close to its K_m_ value.

-

Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take readings every minute for 15-30 minutes.

-

4. Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

To determine the type of inhibition and the inhibition constant (K_i_), plot the data using a Lineweaver-Burk or Dixon plot.

-

For the determination of K_m_ and V_max_ of this compound as a substrate, a direct cleavage assay (e.g., using HPLC to measure the product formation) would be required, as the chromogenic assay is designed for competitive analysis.

Visualizations

Signaling Pathway

The primary mechanism of this compound involves its direct interaction with DPP-IV, thereby competitively inhibiting the cleavage of its natural substrates, such as GLP-1. This leads to an increase in active GLP-1 levels, which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells.

Caption: Mechanism of DPP-IV inhibition by this compound and its effect on the incretin pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the enzyme kinetics of a DPP-IV inhibitor like this compound.

Caption: Workflow for determining the kinetic parameters of this compound with DPP-IV.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DIPROTINS A AND B, INHIBITORS OF DIPEPTIDYL AMINOPEPTIDASE IV, PRODUCED BY BACTERIA [jstage.jst.go.jp]

- 3. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of human dipeptidyl peptidase IV in its apo and this compound-complexed forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Diprotin B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Diprotin B, a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV). Understanding these core physicochemical properties is critical for its effective use in research and development, ensuring accurate experimental outcomes and optimal formulation strategies. This document synthesizes available data on this compound's solubility in common laboratory solvents and its stability under various storage conditions. Where specific data for this compound is limited, information on the closely related compound, Diprotin A, is provided for comparative reference.

Solubility Profile

This compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For researchers encountering solubility challenges, it is recommended to gently heat the solution to 37°C and utilize an ultrasonic bath to facilitate dissolution[2].

For reference, the solubility of the related compound, Diprotin A, has been more extensively characterized and is presented in the table below. These values can serve as a useful starting point for solvent selection for this compound, though empirical determination is always recommended.

Table 1: Solubility Data for Diprotin A (for reference)

| Solvent | Approximate Solubility (mg/mL) | Molar Solubility (mM) |

| Water | - | ~100 |

| PBS (pH 7.2) | ~10 | - |

| Ethanol | ~10 | - |

| DMSO | ~25 | - |

| Dimethyl formamide | ~33 | - |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and activity of this compound. Degradation can lead to inaccurate and irreproducible experimental results.

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Keep away from moisture[3]. |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles[1][2][3]. |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles[2][4][5]. |

It is strongly advised to prepare fresh aqueous solutions of this compound for each experiment. Based on data for Diprotin A, it is not recommended to store aqueous solutions for more than one day[6].

Experimental Protocols

General Experimental Workflow for Solubility Assessment

The following diagram outlines a typical workflow for determining the solubility of a peptide like this compound.

Caption: A generalized workflow for determining the solubility of a compound.

General Experimental Workflow for Stability Assessment

This diagram illustrates a common approach to evaluating the stability of a compound like this compound under various conditions.

Caption: A typical workflow for assessing the stability of a pharmaceutical compound.

Mechanism of Action: DPP-IV Inhibition

This compound functions as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prevents the degradation of these incretins, thereby prolonging their biological activity, which includes the stimulation of glucose-dependent insulin secretion.

The following diagram illustrates the signaling pathway of DPP-IV and its inhibition by this compound.

Caption: The inhibitory effect of this compound on the DPP-IV pathway.

References

An In-depth Technical Guide to Diprotin B for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin B, a tripeptide with the sequence Val-Pro-Leu, is a well-characterized inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. This activity modulates the function of numerous hormones, neuropeptides, and chemokines, making DPP-IV a significant therapeutic target, particularly in the context of type 2 diabetes and immune regulation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its applications in basic research, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

This compound is a synthetic peptide that serves as a valuable tool for in vitro and in vivo studies of DPP-IV. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | L-Valyl-L-prolyl-L-leucine |

| Molecular Formula | C₁₆H₂₉N₃O₄ |

| Molecular Weight | 327.42 g/mol |

| CAS Number | 90614-49-6 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Mechanism of Action: A Competitive Substrate

This compound functions as a competitive inhibitor of DPP-IV.[1] However, it is important to note that this compound is also a substrate for the enzyme.[1] Its inhibitory effect is a result of its high affinity for the active site of DPP-IV, where it competes with endogenous substrates. The enzyme cleaves the Val-Pro dipeptide from this compound, albeit at a slower rate than many natural substrates. This substrate-like nature leads to what is described as a "kinetic artifact" of competitive inhibition.[1]

The active site of DPP-IV contains a catalytic triad (Ser630, Asp708, and His740) and a hydrophobic S1 subsite that preferentially accommodates proline residues. This compound's proline at the P1 position allows it to bind effectively to this active site.

Quantitative Data: Inhibitory Potency

While specific IC50 and Ki values for this compound are not consistently reported across the literature, data for the closely related Diprotin A (Ile-Pro-Ile) provides a strong indication of its potency. The inhibitory activities of these peptides are generally in the micromolar range.

| Compound | Enzyme | IC50 Value | Reference |

| Diprotin A | DPP-IV | 24.7 µM | [2] |

| Diprotin A | DPP-IV | 29.86 µg/mL | [3] |

| Diprotin A | DPP-IV | 0.5 mg/mL | [4] |

| Synthetic Peptides (e.g., Gly-Pro-Ala-Glu) | DPP-IV | 49.6 µM | [2] |

Note: The variation in reported IC50 values can be attributed to different assay conditions, enzyme sources, and substrates used.

Signaling Pathways Modulated by this compound

By inhibiting DPP-IV, this compound indirectly modulates several critical signaling pathways, most notably the incretin pathway involving Glucagon-Like Peptide-1 (GLP-1).

The GLP-1 Signaling Pathway

DPP-IV is the primary enzyme responsible for the inactivation of GLP-1, a hormone secreted by intestinal L-cells in response to food intake. Active GLP-1 has a very short half-life in circulation due to rapid cleavage by DPP-IV. By inhibiting DPP-IV, this compound prolongs the activity of endogenous GLP-1, leading to the potentiation of its downstream effects.

Caption: GLP-1 signaling pathway and the role of DPP-IV inhibition by this compound.

Experimental Protocols

The following section provides a detailed methodology for a common in vitro assay used to assess the inhibitory activity of compounds like this compound against DPP-IV.

In Vitro DPP-IV Inhibition Assay

This protocol is based on the colorimetric detection of the cleavage of a synthetic substrate, Gly-Pro-p-nitroanilide (G-p-NA).

Materials:

-

This compound (or other test inhibitors)

-

Recombinant human DPP-IV enzyme

-

Gly-Pro-p-nitroanilide (G-p-NA) substrate

-

Tris-HCl buffer (100 mM, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Caption: Workflow for a typical in vitro DPP-IV inhibition assay.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in Tris-HCl buffer. Create a serial dilution to test a range of concentrations.

-

Dilute the recombinant DPP-IV enzyme in Tris-HCl buffer to the desired working concentration (e.g., 0.05 U/mL).

-

Prepare the substrate solution of Gly-Pro-p-nitroanilide in Tris-HCl buffer (e.g., 1 mM).

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 25 µL of each this compound dilution.

-

Control Wells (100% activity): Add 25 µL of Tris-HCl buffer.

-

Blank Wells (no enzyme): Add 75 µL of Tris-HCl buffer.

-

-

Enzyme Addition:

-

Add 50 µL of the diluted DPP-IV enzyme solution to the test and control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes.

-

-

Substrate Addition:

-

Initiate the reaction by adding 50 µL of the G-p-NA substrate solution to all wells (including the blank).

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitroaniline product is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound is an indispensable tool for researchers investigating the physiological and pathological roles of DPP-IV. Its ability to competitively inhibit DPP-IV, thereby preventing the degradation of key peptide hormones like GLP-1, allows for the detailed study of incretin biology and its implications in metabolic diseases. The information and protocols provided in this guide offer a solid foundation for the effective use of this compound in a basic research setting, facilitating further discoveries in the fields of endocrinology, immunology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diprotin B in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin B, a tripeptide (Val-Pro-Leu), is a potent and competitive inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides with a penultimate proline or alanine residue. This enzymatic activity plays a crucial role in regulating the biological function of various chemokines, growth factors, and peptide hormones. A key substrate of DPP-IV is the chemokine Stromal Cell-Derived Factor-1α (SDF-1α or CXCL12), a critical regulator of cell migration, proliferation, and survival. By inhibiting DPP-IV, this compound prevents the truncation of SDF-1α, thereby enhancing its signaling through its cognate receptor, CXCR4. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in a range of cell culture experiments.

Mechanism of Action

This compound acts as a competitive inhibitor of DPP-IV. The enzyme DPP-IV is present on the surface of various cell types and also exists in a soluble form. Its primary function relevant to many cell culture applications is the proteolytic inactivation of bioactive peptides. One of the most well-characterized substrates of DPP-IV is SDF-1α (CXCL12). Full-length, active SDF-1α binds to its receptor CXCR4, initiating downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are pivotal for cell migration, proliferation, and survival. DPP-IV cleaves the N-terminal dipeptide from SDF-1α, rendering it inactive. This compound, by occupying the active site of DPP-IV, prevents this cleavage, thus maintaining the integrity and biological activity of SDF-1α and potentiating its effects on target cells.

Data Presentation

The following table summarizes the quantitative data for Diprotin A, a closely related and well-characterized DPP-IV inhibitor, which can be used as a reference for designing experiments with this compound.

| Compound | Parameter | Value | Source |

| Diprotin A | IC50 for DPP-IV | 4.5 µM | [1] |

| Diprotin A | IC50 for DPP-IV | 24.7 µM | [2] |

| Diprotin A | IC50 for DPP-IV | 0.5 mg/mL | [3] |

| Diprotin A | Working Concentration | 100 µM - 5 mM | [4] |

| Diprotin A | Treatment Duration | 15 minutes - 24 hours | [4] |

Mandatory Visualizations

Caption: Mechanism of this compound action.

Caption: General experimental workflow.

Experimental Protocols

DPP-IV/CD26 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on DPP-IV activity in cell lysates or purified enzyme preparations.

Materials:

-

This compound

-

DPP-IV enzyme (human recombinant) or cell lysate

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare this compound dilutions: Prepare a series of dilutions of this compound in Assay Buffer.

-

Prepare enzyme solution: Dilute the DPP-IV enzyme or cell lysate to the desired concentration in Assay Buffer.

-

Assay setup: In a 96-well plate, add 50 µL of Assay Buffer, 20 µL of the DPP-IV enzyme solution, and 50 µL of the this compound dilutions. For the control, add 50 µL of Assay Buffer instead of the inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate addition: Add 50 µL of the DPP-IV substrate to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for Gly-Pro-AMC).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Cells of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Express the results as a percentage of viable cells compared to the vehicle control.

Chemotaxis Assay (Boyden Chamber Assay)

This protocol evaluates the effect of this compound on the migration of cells towards a chemoattractant, such as SDF-1α.

Materials:

-

This compound

-

Cells of interest

-

Chemoattractant (e.g., recombinant human SDF-1α/CXCL12)

-

Serum-free cell culture medium

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

This compound pre-treatment: Incubate the cell suspension with the desired concentration of this compound (or vehicle control) for 15-30 minutes at 37°C.

-

Assay setup:

-

Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of the 24-well plate.

-

Place the Boyden chamber inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-24 hours, depending on the cell type.

-

Cell removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Cell staining: Stain the migrated cells on the lower surface of the insert with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

Measurement: Quantify the migrated cells by measuring the fluorescence using a plate reader.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.

References

Application Notes and Protocols for In Vivo Studies of Diprotin B in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin B (Val-Pro-Leu) is a competitive inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prevents the degradation of these incretins, leading to their increased circulation and potentiation of their physiological effects. This includes enhanced glucose-dependent insulin secretion, suppression of glucagon release, and potential benefits for glycemic control. These characteristics make this compound a valuable tool for in vivo research in mouse models of metabolic diseases, particularly type 2 diabetes.

Mechanism of Action

This compound acts as a substrate-like inhibitor of DPP-IV. The enzyme cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position. This compound, with its Val-Pro-Leu sequence, mimics a natural substrate of DPP-IV. This competitive inhibition leads to a sustained elevation of active GLP-1 and GIP levels in the plasma. The increased incretin levels then activate their respective receptors, primarily the GLP-1 receptor (GLP-1R) on pancreatic β-cells, initiating a downstream signaling cascade that ultimately enhances insulin secretion in a glucose-dependent manner.

Data Presentation: Efficacy of DPP-IV Inhibition

The following table summarizes the in vivo efficacy of a compound structurally and functionally similar to this compound, Diprotin A, in inhibiting serum DPP-IV activity in mice. This data provides an expected range of efficacy for this compound in similar experimental setups.

| Treatment Group | Timepoint Post-Administration | Mean DPP-IV Activity Inhibition (%) |

| Diprotin A (5 µmol, twice daily) | 2 hours (Peak) | 61.7%[1] |

| Diprotin A (5 µmol, twice daily) | 12 hours (Trough) | 38.3%[1] |

Note: Data is derived from studies on Diprotin A, a closely related DPP-IV inhibitor, and is presented here as a proxy for the expected effects of this compound.

Experimental Protocols

This section provides a detailed protocol for an in vivo study in mice to evaluate the efficacy of this compound.

Animal Model

-

Species: Mouse (e.g., C57BL/6, db/db, or other relevant metabolic disease models).

-

Age/Weight: 8-12 weeks old, 20-25 g.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting).

-

Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

Materials

-

This compound (powder form)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Animal scale

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Centrifuge

-

DPP-IV activity assay kit

Preparation of this compound Solution

-

Calculate the required amount of this compound based on the desired dose and the number of animals. A starting dose of 5 µmol/mouse, administered twice daily, can be used based on studies with Diprotin A.[1]

-

Dissolve the calculated amount of this compound powder in a sterile vehicle (e.g., saline or PBS) to achieve the final desired concentration for injection. Ensure complete dissolution.

-

Prepare the solution fresh daily or store at 4°C for a limited time, protected from light. For longer-term storage of a stock solution, consult the manufacturer's instructions; typically, storage at -20°C or -80°C is recommended.

Administration Protocol (Intraperitoneal Injection)

-

Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

-

Injection Site: Locate the lower right or left quadrant of the abdomen.

-

Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.

-

Dosage Administration: Inject the prepared this compound solution slowly. The typical injection volume for a mouse is 100-200 µL.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Experimental Workflow

Sample Collection and Analysis

-

Blood Collection: Collect blood samples at specified time points post-administration (e.g., 2 hours for peak effect and 12 hours for trough effect) via tail vein, saphenous vein, or retro-orbital sinus.

-

Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

-

DPP-IV Activity Assay: Measure the DPP-IV enzymatic activity in the collected serum samples using a commercially available DPP-IV activity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of DPP-IV activity in the this compound-treated group compared to a vehicle-treated control group.

Signaling Pathway

The primary downstream effect of this compound-mediated DPP-IV inhibition is the enhancement of the GLP-1 signaling pathway in pancreatic β-cells.

References

Diprotin B in Animal Models: A Detailed Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Diprotin B, a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), is a valuable tool in preclinical research, particularly in studies related to immunology, hematopoiesis, and diabetes. Its mechanism of action involves the prevention of the degradation of various peptide hormones and chemokines, thereby potentiating their biological effects. This document provides a comprehensive overview of the recommended dosages, administration routes, and experimental protocols for the use of this compound in common animal models.

Mechanism of Action: Inhibition of DPP-IV and Modulation of the SDF-1α/CXCR4 Axis

This compound exerts its biological effects primarily through the competitive inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves N-terminal dipeptides from various substrates, including the chemokine Stromal Cell-Derived Factor-1α (SDF-1α).

The interaction between SDF-1α and its receptor, CXCR4, is crucial for a multitude of physiological processes, including stem cell homing, immune cell trafficking, and angiogenesis. By inhibiting DPP-IV, this compound prevents the inactivation of SDF-1α, leading to its increased bioavailability and enhanced signaling through the CXCR4 receptor. This modulation of the SDF-1α/CXCR4 axis is a key mechanism underlying the observed effects of this compound in various experimental settings.

Signaling Pathway of this compound-Mediated DPP-IV Inhibition

Recommended Dosages of this compound and its Analog, Diprotin A

While specific dosage information for this compound is limited in publicly available literature, data from its closely related analog, Diprotin A, can provide a valuable starting point for dose-ranging studies. The optimal dose of this compound will ultimately depend on the specific animal model, the research question, and the desired biological effect.

| Compound | Animal Model | Route of Administration | Dosage | Reference |

| Diprotin A | Mouse (NOD/SCID) | Injection | ≥2 µmol | [1] |

| Diprotin A | Mouse | Intraperitoneal | 70 µg/kg | [2] |

| Diprotin A | Rat | Intracerebroventricular | ED50: 295 nmol/rat | [3] |

| Diprotin A | Rat | - | 2 mg/kg | [4] |

Note: The molecular weight of Diprotin A is 341.45 g/mol , and the molecular weight of this compound is 327.42 g/mol . These values should be considered when converting between molar and mass-based dosages.

Experimental Protocols

The following are generalized protocols for the administration of this compound to animal models. It is imperative that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow for In Vivo Studies

Preparation of this compound Solution for Injection

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming may be required for higher concentrations, but care should be taken to avoid degradation of the peptide.

-

Draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.

-

The solution is now ready for administration. It is recommended to prepare fresh solutions for each experiment.

Administration Routes

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the target tissue.

-

Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents, offering relatively rapid absorption.

-

Procedure: Restrain the animal appropriately. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.

-

-

Intravenous (IV) Injection: This route provides immediate and complete bioavailability. The tail vein is the most common site for IV injection in mice and rats.

-

Procedure: Proper restraint and often warming of the tail are necessary to visualize the vein. The injection should be administered slowly.

-

-

Subcutaneous (SC) Injection: This route results in slower and more sustained absorption compared to IP or IV routes.

-

Procedure: Lift the loose skin over the back or flank to form a tent and insert the needle at the base. Aspirate before injecting to avoid intravenous administration.

-

-

Oral Gavage (PO): This method is used for direct administration into the stomach.

-

Procedure: This technique requires proper training to avoid injury to the esophagus or trachea. A gavage needle of appropriate size should be used.

-

In Vivo DPP-IV Inhibition Assay

To confirm the biological activity of this compound in vivo, the inhibition of DPP-IV activity in plasma or tissue homogenates can be measured.

Materials:

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

DPP-IV activity assay kit (commercially available)

-

Plate reader

Procedure:

-

Collect blood samples from animals at various time points after this compound administration. For plasma, collect blood into tubes containing an anticoagulant like EDTA.

-

Centrifuge the blood samples to separate the plasma.

-

Follow the manufacturer's instructions for the DPP-IV activity assay kit. Typically, this involves incubating the plasma sample with a specific DPP-IV substrate and measuring the resulting product, often via a colorimetric or fluorometric readout.

-

Compare the DPP-IV activity in samples from this compound-treated animals to that of vehicle-treated control animals to determine the percentage of inhibition.

Conclusion

This compound is a powerful research tool for investigating the roles of DPP-IV and the SDF-1α/CXCR4 axis in various physiological and pathological processes. While specific dosage information for this compound remains to be extensively published, the data available for its analog, Diprotin A, provides a solid foundation for designing in vivo studies. Researchers should carefully consider the animal model, administration route, and desired biological endpoint to determine the optimal dosage and experimental protocol. The methodologies outlined in this document provide a framework for the effective and responsible use of this compound in animal research.

References

- 1. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diprotin A, an inhibitor of dipeptidyl aminopeptidase IV(EC 3.4.14.5) produces naloxone-reversible analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Diprotin B in Stem Cell Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin B, a competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV/CD26), is a valuable tool in the study of hematopoietic stem cell (HSC) mobilization. DPP-IV is a cell surface protease that cleaves and inactivates the chemokine Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12). The SDF-1α/CXCR4 signaling axis is critical for the retention and homing of HSCs within the bone marrow niche. By inhibiting DPP-IV, this compound prevents the degradation of SDF-1α, leading to increased levels of this chemokine in the bone marrow microenvironment. This enhanced SDF-1α signaling disrupts the retention of HSCs, promoting their mobilization into the peripheral blood. These application notes provide an overview of the mechanism, quantitative data from related compounds, and detailed protocols for utilizing this compound in stem cell mobilization assays.

Mechanism of Action

This compound's primary mechanism of action in stem cell mobilization is the inhibition of DPP-IV. This inhibition leads to the stabilization of SDF-1α, a key chemokine that regulates the trafficking of HSCs. The increased concentration and prolonged activity of SDF-1α in the bone marrow microenvironment enhances the signaling through its receptor, CXCR4, on the surface of HSCs. This heightened signaling cascade ultimately leads to the release of HSCs from their niches in the bone marrow into the peripheral circulation.

Application Notes: Diprotin B in Diabetes Research Models

Introduction

Diprotin B, a tripeptide (Ile-Pro-Ile), is a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to prolonged and enhanced incretin signaling. This results in increased glucose-dependent insulin secretion, suppressed glucagon release, and improved glucose tolerance. These properties make this compound a valuable tool for studying the role of the incretin system in diabetes and for the preclinical evaluation of DPP-4 inhibitors as therapeutic agents.

Mechanism of Action

This compound acts as a substrate-like inhibitor of DPP-4.[1] The enzyme DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position. GLP-1 is a key substrate for DPP-4.[2] Inhibition of DPP-4 by this compound leads to an increase in the circulating levels of active GLP-1.[2] Elevated GLP-1 levels then potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, leading to better glycemic control.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound and related DPP-4 inhibitors in diabetes research.

Table 1: In Vitro DPP-4 Inhibition

| Compound | IC50 Value | Enzyme Source | Reference |

| Diprotin A | 1.543 µg/ml | Not Specified | [4] |

| Diprotin A | 0.5 mg/mL | Not Specified | [5] |

| Diprotin A | 24.7 µM | Not Specified | [6] |

| Diprotin A | 3.5 µM | Not Specified | [2] |

Note: IC50 values for this compound are not consistently reported in the literature; Diprotin A is a closely related and commonly used reference compound.

Table 2: In Vivo Administration and Effects in Diabetic Mouse Models

| Animal Model | Compound | Dose | Route of Administration | Key Findings | Reference |

| STZ-induced diabetic mice | DPP-4 inhibitor (MK-0626) | 3 mg/kg body weight | Oral gavage | Did not alter fasting glucose, insulin or glucagon levels in this specific model. | |

| Diet-induced obese mice | DPP-4 inhibitor (Vildagliptin) | Not Specified | Not Specified | Improves insulin secretion in response to oral glucose load. | [7] |

| Nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice | Diprotin A | ≥2 micromol | Injection | Markedly enhances engraftment of human mobilized CD34+ peripheral blood cells. | |

| C57BL/6 mice | DPP-4 inhibitor (Sitagliptin) | 4-400 µ g/mouse | Oral gavage | Improves glucose tolerance. | [1] |

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)[8]

-

This compound (test inhibitor)

-

Sitagliptin (positive control inhibitor)[8]

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound in DPP-4 Assay Buffer to achieve a range of final assay concentrations.

-

Prepare a working solution of recombinant DPP-4 in DPP-4 Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a working solution of H-Gly-Pro-AMC substrate in DPP-4 Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells (Control): Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of solvent (the same solvent used for the inhibitor).

-

Background Wells: Add 40 µl of Assay Buffer and 10 µl of solvent.

-

Inhibitor Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of each this compound dilution.

-

Positive Control Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of Sitagliptin.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Incubate the plate for 10 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 50 µl of the diluted H-Gly-Pro-AMC substrate solution to all wells.

-

-

Measurement:

-

Immediately cover the plate and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity at the specified wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each concentration of this compound using the following formula:

-

% Inhibition = [(Control Fluorescence - Inhibitor Fluorescence) / Control Fluorescence] * 100

-

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol outlines the procedure for performing an OGTT in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Diabetic mouse model (e.g., STZ-induced or diet-induced obese mice)

-

This compound

-

Vehicle control (e.g., saline or water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

-

Animal Preparation:

-

This compound Administration:

-

Randomly assign the fasted mice to treatment groups (e.g., Vehicle control, this compound).

-

Administer this compound or vehicle via oral gavage or intraperitoneal injection. A typical dose for a DPP-4 inhibitor like sitagliptin is in the range of 4-400 µ g/mouse , administered 30 minutes before the glucose challenge.[1]

-

-

Baseline Blood Glucose Measurement (Time 0):

-

After the 30-minute pre-treatment period, obtain a baseline blood sample from the tail vein.

-

Measure the blood glucose concentration using a glucometer.

-

-

Glucose Challenge:

-

Post-Challenge Blood Glucose Monitoring:

-

Data Analysis:

-

Plot the mean blood glucose concentrations for each group against time.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse to quantify the overall glucose tolerance.

-

Compare the AUC values between the treatment groups using appropriate statistical analysis (e.g., t-test or ANOVA).

-

Protocol 3: Measurement of Plasma Active GLP-1 Levels

This protocol describes the collection of plasma samples and measurement of active GLP-1 levels using an ELISA kit.

Materials:

-

Mice treated with this compound or vehicle as described in Protocol 2.

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., BD™ P700) or EDTA tubes with the addition of a DPP-4 inhibitor.[13]

-

Refrigerated centrifuge

-

Commercially available active GLP-1 ELISA kit

-

Microplate reader

Procedure:

-

Blood Collection:

-

At the desired time point after this compound and glucose administration (often at the peak of the glucose excursion, e.g., 15-30 minutes), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing a DPP-4 inhibitor.

-

It is crucial to add a DPP-4 inhibitor immediately to prevent ex vivo degradation of GLP-1.[13]

-

-

Plasma Preparation:

-

Place the blood collection tubes on ice immediately.

-

Centrifuge the tubes at 1000 x g for 10 minutes in a refrigerated centrifuge.[13]

-

Carefully collect the plasma supernatant.

-

-

Sample Storage:

-

If not assayed immediately, store the plasma samples at -70°C.[13]

-

-

GLP-1 Measurement:

-

Thaw the plasma samples on ice.

-

Perform the active GLP-1 ELISA according to the manufacturer's instructions. This typically involves incubating the plasma samples in antibody-coated microplate wells, followed by the addition of detection antibodies and a substrate for colorimetric or fluorometric detection.

-

-

Data Analysis:

-

Calculate the concentration of active GLP-1 in each sample based on the standard curve provided with the ELISA kit.

-

Compare the plasma active GLP-1 levels between the treatment groups using appropriate statistical methods.

-

Visualizations

Caption: Mechanism of this compound action on DPP-4 and GLP-1.

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetechindia.com [lifetechindia.com]

- 4. researchgate.net [researchgate.net]

- 5. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long‐term effect of dipeptidyl peptidase‐4 inhibition on β‐cell mass in an advanced‐aged diet‐induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Screening for Potential Novel Probiotics With Dipeptidyl Peptidase IV-Inhibiting Activity for Type 2 Diabetes Attenuation in vitro and in vivo [frontiersin.org]

- 11. The effect of dipeptidyl peptidase-IV inhibition on bone in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. ibl-international.com [ibl-international.com]

Application Notes and Protocols for Investigating the Neuroprotective Effects of Diprotin B and Other DPP-IV Inhibitors

A Note on the Availability of Data for Diprotin B

Extensive literature searches for the neuroprotective effects of This compound in experimental models have yielded limited specific data. The majority of published research on the neuroprotective properties of dipeptidyl peptidase-IV (DPP-IV) inhibitors focuses on other compounds within this class, most notably Diprotin A .

Therefore, these application notes and protocols are primarily based on the well-documented neuroprotective effects of Diprotin A and other DPP-IV inhibitors. The provided experimental designs and expected outcomes can serve as a comprehensive guide for researchers and drug development professionals to investigate the potential neuroprotective activities of this compound. The underlying mechanisms and experimental setups are likely to be transferable, given that this compound shares the same primary target, the DPP-IV enzyme.

Introduction to DPP-IV Inhibitors and Neuroprotection

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes.[1] Emerging evidence strongly suggests that DPP-IV inhibitors, also known as gliptins, exert significant neuroprotective effects in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4]

The neuroprotective mechanisms of DPP-IV inhibitors are multifaceted and are thought to involve both direct and indirect effects on the central nervous system. A primary mechanism is the enhancement of GLP-1 signaling in the brain.[5] GLP-1 receptors are expressed in various brain regions, and their activation is associated with anti-apoptotic, anti-inflammatory, and neurotrophic effects.[6] Additionally, DPP-IV inhibitors may exert neuroprotection by modulating other substrates, such as stromal cell-derived factor-1α (SDF-1α), which is involved in neurogenesis and neuronal repair.[7]

Diprotin A has been shown to offer neurovascular protection in experimental models of ischemic stroke by reducing cerebral infarction volume and improving the integrity of the blood-brain barrier (BBB).[8][9] These effects are linked to the inhibition of β-catenin cleavage, which in turn protects the vascular endothelium.[8] While specific data for this compound is scarce, its shared mechanism of DPP-IV inhibition suggests it may hold similar neuroprotective potential.

Quantitative Data Summary